2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a diazenyl group attached to a chlorinated and trifluoromethylated phenyl ring, combined with a hydroxy and dimethyl-substituted cyclohexenone ring. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 2-chloro-5-(trifluoromethyl)aniline, followed by coupling with a suitable cyclohexenone derivative under controlled conditions. The reaction conditions often include acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, while the trifluoromethyl and chlorinated phenyl ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to similar compounds, 2-[[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diazenyl and hydroxy groups, along with the trifluoromethylated phenyl ring, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O2/c1-14(2)6-11(22)13(12(23)7-14)21-20-10-5-8(15(17,18)19)3-4-9(10)16/h3-5,22H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCKBBVBMCLGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)C(F)(F)F)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24830945 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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